4,5-Dichlorothiazole 4,5-Dichlorothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18590925
InChI: InChI=1S/C3HCl2NS/c4-2-3(5)7-1-6-2/h1H
SMILES:
Molecular Formula: C3HCl2NS
Molecular Weight: 154.02 g/mol

4,5-Dichlorothiazole

CAS No.:

Cat. No.: VC18590925

Molecular Formula: C3HCl2NS

Molecular Weight: 154.02 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichlorothiazole -

Specification

Molecular Formula C3HCl2NS
Molecular Weight 154.02 g/mol
IUPAC Name 4,5-dichloro-1,3-thiazole
Standard InChI InChI=1S/C3HCl2NS/c4-2-3(5)7-1-6-2/h1H
Standard InChI Key TWFRMOJOOVEFCI-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C(S1)Cl)Cl

Introduction

Chemical Structure and Fundamental Properties

The molecular structure of 4,5-dichlorothiazole consists of a thiazole core—a five-membered ring containing one sulfur and one nitrogen atom—with chlorine substituents at the 4th and 5th positions. Its molecular formula is C₃HCl₂NS, yielding a molecular weight of 154.48 g/mol. The compound’s planar geometry and electron-withdrawing chlorine atoms enhance its reactivity in electrophilic substitution and cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number16629-16-6
Molecular FormulaC₃HCl₂NSCalculated
Molecular Weight154.48 g/molCalculated
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-

Synthesis Methodologies

Direct Chlorination of Thiazole

Early synthetic routes, as detailed in GB1475047A (1977), involve the chlorination of thiazole derivatives. Reacting thiazole with chlorine gas in the presence of Lewis acids like iron(III) chloride yields 4,5-dichlorothiazole. This method, while effective, requires stringent temperature control (50–80°C) to avoid over-chlorination .

Thiazole+2Cl2FeCl34,5-Dichlorothiazole+2HCl\text{Thiazole} + 2\text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{4,5-Dichlorothiazole} + 2\text{HCl}

Functionalization via Carboxylic Acid Derivatives

Recent advances focus on synthesizing derivatives for targeted applications. For instance, 4,5-dichlorothiazole-2-carboxylic acid is prepared through oxidation of 4,5-dichlorothiazole-2-methanol using potassium permanganate in acidic conditions. Similarly, 2,5-dichlorothiazole-4-carboxylic acid (CAS: 127426-30-6) is synthesized via carboxylation of the corresponding brominated precursor under CO₂ pressure .

Applications in Pharmaceutical and Agrochemical Industries

Drug Intermediate

4,5-Dichlorothiazole’s electron-deficient ring facilitates coupling reactions, making it a precursor to kinase inhibitors and antiviral agents. For example, its derivative 4,5-dichlorothiazole-3-carbonyl chloride (CAS: 220769-88-0) is utilized in peptide coupling to enhance bioavailability .

Agrochemical Synthesis

Chlorinated thiazoles are integral to herbicides and fungicides. The compound’s ability to disrupt microbial enzymatic pathways is leveraged in formulations targeting Fusarium species and rust fungi .

CompoundCASHazards
2,5-Dichlorothiazole-4-carboxylic acid127426-30-6H302, H315, H319, H335
4,5-Dichlorothiazole-2-carboxylic acid62019-55-0Data not available

Recent Research and Future Directions

Potkin et al. (2013) explored the reactivity of 4,5-dichlorothiazole-3-carbonyl chloride in nucleophilic acyl substitutions, demonstrating its utility in synthesizing heterocyclic amides . Future studies should prioritize:

  • Green Synthesis Methods: Developing catalytic systems to reduce chlorine gas usage.

  • Biological Activity Screening: Evaluating anticancer and antimicrobial potentials of novel derivatives.

  • Thermodynamic Property Analysis: Resolving gaps in boiling/melting point data through advanced calorimetry.

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